Pildralazine

Beschreibung

RN given refers to parent cpd; synonym ISF 2123 refers to di-HCl; structure

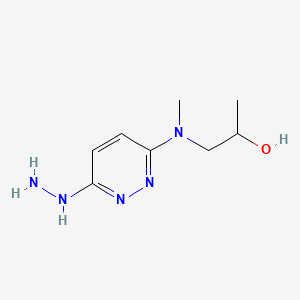

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(6-hydrazinylpyridazin-3-yl)-methylamino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-6(14)5-13(2)8-4-3-7(10-9)11-12-8/h3-4,6,14H,5,9H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIAWOXNPBANEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C1=NN=C(C=C1)NN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56393-22-7 (di-hydrochloride) |

Source

|

| Record name | Pildralazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043746 |

Source

|

| Record name | Pildralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64000-73-3 |

Source

|

| Record name | Pildralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64000-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pildralazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pildralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PILDRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2BGC781U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pildralazine vs. Hydralazine: A Technical Deep Dive into Molecular and Pharmacological Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the molecular and pharmacological characteristics of pildralazine and hydralazine, two vasodilator antihypertensive agents. While both molecules share a hydrazine functional group, their core heterocyclic structures and substituent groups impart distinct pharmacological and pharmacokinetic profiles. This document summarizes key quantitative data, outlines relevant experimental protocols for their comparative analysis, and visualizes pertinent biological pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.

Molecular Structure and Physicochemical Properties

The fundamental difference between pildralazine and hydralazine lies in their core heterocyclic scaffold. Hydralazine is a phthalazine derivative, characterized by a fused benzene and pyridazine ring system. In contrast, pildralazine is a pyridazine derivative with a (2-hydroxypropyl)methylamino side chain. This structural divergence is the primary determinant of their differing physicochemical properties and, consequently, their pharmacological behavior.

Below is a table summarizing the key molecular and physicochemical properties of both compounds.

| Property | Pildralazine | Hydralazine |

| Chemical Structure |

|

|

| IUPAC Name | 1-[(6-hydrazinylpyridazin-3-yl)(methyl)amino]propan-2-ol[1] | 1-hydrazinylphthalazine[2] |

| Molecular Formula | C₈H₁₅N₅O[1] | C₈H₈N₄[2] |

| Molecular Weight | 197.24 g/mol [1] | 160.18 g/mol |

| CAS Number | 64000-73-3 | 86-54-4 |

Pharmacodynamics: Mechanism of Action and Comparative Effects

Both pildralazine and hydralazine are classified as direct-acting vasodilators, exerting their primary effect on arterial smooth muscle. However, the nuances of their mechanisms and their full spectrum of activity exhibit notable differences.

Mechanism of Action

Hydralazine: The vasodilatory action of hydralazine is primarily attributed to its ability to interfere with calcium homeostasis in vascular smooth muscle cells. It is believed to inhibit the inositol trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum. This reduction in intracellular calcium availability leads to the relaxation of arteriolar smooth muscle, resulting in decreased peripheral resistance and a subsequent lowering of blood pressure.

Pildralazine: While also a vasodilator, the precise molecular mechanism of pildralazine is less definitively characterized. It is known to be an antihypertensive and vasodilator. Some evidence suggests a potential interaction with purine compounds, indicating a possible shared receptor or pathway with hydralazine. Further research is required to fully elucidate its signaling cascade.

Signaling Pathway of Hydralazine-Induced Vasodilation

The following diagram illustrates the proposed signaling pathway for hydralazine's vasodilatory effect.

Pharmacokinetics: A Comparative Overview

The structural differences between pildralazine and hydralazine significantly impact their pharmacokinetic profiles. Hydralazine has been extensively studied, revealing a complex metabolism influenced by genetic factors. Data on pildralazine is less comprehensive.

| Parameter | Pildralazine | Hydralazine |

| Bioavailability | Data not available | 26-50% (subject to acetylator status and food intake) |

| Protein Binding | Data not available | 85-90% |

| Metabolism | Data not available | Hepatic; major pathways include hydroxylation and glucuronidation. Acetylation is a minor but significant pathway influenced by N-acetyltransferase 2 (NAT2) genotype. |

| Half-life | Data not available | 2-8 hours |

| Excretion | Data not available | Primarily renal, as metabolites. |

Experimental Protocols for Comparative Analysis

To conduct a thorough in-vitro comparison of the vasodilator properties of pildralazine and hydralazine, a standard isolated tissue bath experiment can be employed.

Protocol: Assessment of Vasodilator Potency in Isolated Arterial Rings

Objective: To determine and compare the potency of pildralazine and hydralazine in inducing relaxation of pre-constricted arterial smooth muscle.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine (vasoconstrictor)

-

Pildralazine and Hydralazine stock solutions

-

Isolated tissue bath system with force transducers

Methodology:

-

Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut into 3-4 mm rings.

-

Mounting: Suspend the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Pre-constriction: Induce a submaximal contraction with a fixed concentration of phenylephrine (e.g., 1 µM).

-

Cumulative Concentration-Response Curves: Once a stable contraction plateau is reached, add increasing concentrations of either pildralazine or hydralazine cumulatively to the bath. Record the relaxation response at each concentration.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the maximal pre-constriction. Plot the concentration-response curves and calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) for each compound to determine their relative potencies.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in-vitro comparison of vasodilator potency.

Clinical and Toxicological Profile

Hydralazine: Hydralazine is used in the management of essential hypertension, severe hypertension, and heart failure. Common side effects include headache, tachycardia, and palpitations. A notable adverse effect is the potential for drug-induced lupus erythematosus.

Pildralazine: Pildralazine has been investigated for its antihypertensive properties. In a study on spontaneously hypertensive rats, a 1 mg/kg oral dose of pildralazine significantly inhibited the rise in blood pressure. The combination of pildralazine with propranolol or dihydrochlorothiazide was shown to completely prevent the increase in blood pressure in this animal model.

Conclusion

Pildralazine and hydralazine, while both acting as direct vasodilators, exhibit significant molecular differences that likely translate to distinct pharmacological and pharmacokinetic profiles. Hydralazine's phthalazine core and well-documented mechanism of action via inhibition of intracellular calcium release stand in contrast to the pyridazine-based structure of pildralazine, for which detailed mechanistic and quantitative data are less available. The provided experimental protocol offers a framework for the direct comparative analysis of these two compounds, which is essential for a comprehensive understanding of their relative therapeutic potential and safety profiles. Further research into the specific molecular targets and metabolic fate of pildralazine is warranted to fully elucidate its place in the landscape of antihypertensive therapeutics.

References

Pildralazine's Influence on Endothelial Nitric Oxide Synthase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pildralazine, a hydrazine derivative closely related to hydralazine, is a direct-acting vasodilator primarily used in the management of hypertension. While its vasodilatory effects are well-documented, the precise molecular mechanisms underpinning its action, particularly its interplay with the endothelial nitric oxide synthase (eNOS) pathway, remain a subject of ongoing investigation and debate. This technical guide synthesizes the current understanding of pildralazine's effects, moving beyond the initial hypothesis of direct eNOS activation to explore a more complex and multifaceted mechanism of action. This document provides an in-depth review of the proposed signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the study of pildralazine and related compounds.

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a potent vasodilator. NO plays a crucial role in regulating vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium. Consequently, pharmacological agents that modulate eNOS activity are of significant interest in the treatment of cardiovascular diseases. Pildralazine has been investigated for its potential to influence the NO signaling pathway. However, evidence suggests that its primary vasodilatory effects are not mediated by direct activation of eNOS. Instead, a combination of intracellular calcium modulation, potential indirect effects on the NO-cGMP pathway, and other cellular actions appear to contribute to its therapeutic efficacy.

Proposed Mechanisms of Action

The vasodilatory action of pildralazine is attributed to several potential mechanisms, with the inhibition of intracellular calcium release being the most strongly supported.

Inhibition of IP₃-Mediated Calcium Release

The predominant mechanism of action for hydralazine, and by extension pildralazine, is the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in vascular smooth muscle cells.[1][2] This action reduces the intracellular Ca²⁺ concentration available for the activation of myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.[1][2][3]

Caption: Pildralazine's inhibition of IP₃-mediated Ca²⁺ release.

Indirect Effects on the NO-cGMP Pathway

While direct activation of eNOS by pildralazine is not supported by current evidence, some studies suggest it may indirectly influence the downstream signaling of the NO pathway. This could occur through the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels. However, other studies have found no significant increase in cGMP, indicating this is a point of contention. An alternative hypothesis is that hydralazine may reduce the production of reactive oxygen species (ROS), which would otherwise scavenge NO, thereby increasing its bioavailability.

References

- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

The Pharmacokinetics and In Vivo Metabolism of Pildralazine: An In-Depth Technical Guide

Disclaimer: Publicly available in vivo pharmacokinetic and metabolism data for Pildralazine is limited. This guide synthesizes the extensive data available for Hydralazine, a close structural analog, to provide a comprehensive overview of the expected pharmacokinetic profile and metabolic pathways of Pildralazine. Researchers should consider these data as a surrogate, exercising due to potential differences between the two compounds.

Introduction

Pildralazine, a phthalazine derivative, is a direct-acting smooth muscle relaxant used as a vasodilator. Understanding its pharmacokinetics—the course of its absorption, distribution, metabolism, and excretion (ADME)—and its metabolic fate is crucial for effective drug development and clinical application. This technical guide provides a detailed examination of the in vivo pharmacokinetics and metabolism of Pildralazine, drawing heavily on the wealth of information available for its analog, Hydralazine.

Pharmacokinetic Profile

The pharmacokinetics of Hydralazine are characterized by rapid absorption and extensive first-pass metabolism, which is significantly influenced by the patient's acetylator status.[1][2]

Absorption

Following oral administration, Hydralazine is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours.[2] The bioavailability of Hydralazine is variable and dependent on the acetylator phenotype, a genetically determined trait.

Distribution

Hydralazine exhibits a high degree of protein binding in human plasma, approximately 87%.[2] The volume of distribution also varies depending on the patient population.

Metabolism

Hydralazine undergoes complex and extensive hepatic metabolism.[3] The primary metabolic pathways include:

-

Acetylation: This is a major pathway, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. The rate of acetylation leads to the classification of individuals as either "slow" or "fast" acetylators, which significantly impacts plasma drug levels.

-

Hydroxylation: This is another significant metabolic route, followed by conjugation with glucuronic acid.

-

Hydrazone Formation: Hydralazine readily reacts with endogenous ketones and aldehydes, such as pyruvic acid, to form hydrazone metabolites.

-

Oxidation: Oxidative metabolism also contributes to the elimination of Hydralazine.

Excretion

The metabolites of Hydralazine are primarily excreted in the urine.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Hydralazine, which can be considered indicative for Pildralazine.

Table 1: Pharmacokinetic Parameters of Hydralazine in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | |

| Plasma Half-life (t½) | 3 - 7 hours | |

| Protein Binding | 87% |

Table 2: Influence of Acetylator Status on Hydralazine Pharmacokinetics

| Parameter | Slow Acetylators | Fast Acetylators | Reference |

| Plasma Half-life (t½) | Higher | Lower | |

| Peak Plasma Concentration (Cmax) | Higher | Lower | |

| Area Under the Curve (AUC) | Higher | Lower | |

| Bioavailability | ~30-35% | ~10-16% |

Experimental Protocols

The following section details typical methodologies employed in the pharmacokinetic and metabolism studies of Hydralazine.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of Hydralazine after oral administration.

Protocol:

-

Subject Recruitment: A cohort of healthy volunteers is recruited, and their acetylator status is determined using a probe drug (e.g., caffeine or isoniazid) prior to the study.

-

Drug Administration: After an overnight fast, subjects are administered a single oral dose of Hydralazine hydrochloride.

-

Sample Collection: Blood samples are collected into heparinized tubes at predose and at various time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Plasma is immediately separated by centrifugation and stabilized by the addition of a derivatizing agent to prevent the degradation of Hydralazine. Samples are stored at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of Hydralazine and its major metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance.

In Vitro Metabolism Study using Liver Microsomes

Objective: To identify the metabolic pathways of Hydralazine.

Protocol:

-

Microsome Incubation: Human liver microsomes are incubated with Hydralazine in the presence of NADPH (to support cytochrome P450-mediated reactions) and UDPGA (to support glucuronidation) in a buffered solution at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent (e.g., acetonitrile or methanol).

-

Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

Visualizations

The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for the pharmacokinetic analysis of Hydralazine.

Caption: Major metabolic pathways of Hydralazine.

Caption: Experimental workflow for a human pharmacokinetic study.

Conclusion

The in vivo pharmacokinetics of Pildralazine are predicted to be complex, characterized by rapid absorption and extensive, genetically polymorphic metabolism, similar to its analog Hydralazine. The acetylator status of an individual is a critical determinant of the drug's plasma concentration and, consequently, its efficacy and safety profile. The provided data and protocols, derived from extensive research on Hydralazine, offer a robust framework for researchers and drug development professionals working with Pildralazine. Further studies specifically investigating the ADME of Pildralazine are warranted to confirm these assumptions and to delineate any subtle but potentially important differences between these two related compounds.

References

Cellular Signaling Pathways Affected by Pildralazine: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Pildralazine, a vasodilator of the hydrazinophthalazine class, exerts its antihypertensive effects through a complex interplay of cellular signaling pathways. Due to the limited direct research on Pildralazine, this guide synthesizes findings from its close structural and functional analogs, Hydralazine and Dihydralazine, to provide a comprehensive overview of its likely mechanisms of action. A key piece of evidence suggests that Pildralazine and Hydralazine act on a common receptor sensitive to endogenous purines, providing a strong basis for this comparative analysis[1]. The primary pathways implicated include modulation of purinergic signaling, inhibition of intracellular calcium release, effects on potassium channels, and influences on the cGMP, prostacyclin, and Hypoxia-Inducible Factor-1α (HIF-1α) signaling cascades. This document details these pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex interactions.

Core Signaling Pathways Modulated by Pildralazine and its Analogs

The vasodilatory action of Pildralazine is not attributed to a single mechanism but rather to a combination of effects on vascular smooth muscle cells (VSMCs) and endothelial cells.

Modulation of Purinergic Signaling

A pivotal study identified a direct link between Pildralazine (referred to as Propildazine), Hydralazine, and the purinergic signaling system. The vasodilatory responses to both compounds are non-competitively inhibited by exogenous purines such as adenosine and adenosine 5'-triphosphate (ATP)[1]. This suggests that Pildralazine and its analogs may act on a common receptor that is sensitive to and modulated by endogenous purines released from sympathetic nerve terminals[1][2]. Theophylline, a purine receptor antagonist, potentiates the effect of Hydralazine, further supporting the hypothesis that endogenous purines act as a brake on the drug's action[1].

Inhibition of IP3-Mediated Intracellular Calcium Release

A primary and well-documented mechanism for Hydralazine, and by extension Pildralazine, is the direct relaxation of arterial smooth muscle. This is achieved by interfering with cellular calcium metabolism. Specifically, the molecular mechanism involves the inhibition of inositol trisphosphate (IP3)-induced calcium (Ca2+) release from the sarcoplasmic reticulum (SR) in arterial smooth muscle cells. By preventing this release, the intracellular free Ca2+ concentration is reduced, which in turn prevents the activation of myosin light chain kinase (MLCK) and subsequent muscle contraction, leading to vasodilation. This effect is observed independently of calcium influx from the extracellular space.

Effects on Potassium Channels

The role of potassium (K+) channels in the mechanism of Pildralazine's analogs is a subject of debate. Some studies suggest that Hydralazine-induced vasodilation involves the opening of high conductance Ca2+-activated K+ channels (BKCa). Opening these channels would lead to K+ efflux, hyperpolarization of the VSMC membrane, and subsequent closure of voltage-gated Ca2+ channels, promoting relaxation. However, other research found no evidence of Hydralazine affecting membrane potential or K+ currents in rabbit aorta smooth muscle cells.

Similarly, studies on Dihydralazine concluded that its mechanism of vascular relaxation is different from the opening of ATP-sensitive K+ channels, as its effects were not blocked by the KATP channel inhibitor glibenclamide. However, the response to Dihydralazine was partially inhibited by the non-specific K+ channel blockers tetraethylammonium and cesium, suggesting some involvement of K+ channels, though not the classical ATP-sensitive ones.

Influence on the Nitric Oxide (NO) - cGMP Pathway

The involvement of the cyclic guanosine monophosphate (cGMP) pathway in the action of Pildralazine's analogs is also complex. Some reports suggest that Hydralazine and Dihydralazine may stimulate the release of nitric oxide (NO) from endothelial cells, which then activates soluble guanylate cyclase (sGC) in VSMCs to produce cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), which phosphorylates several downstream targets to cause vasorelaxation. However, other studies have concluded that the vascular relaxation caused by Hydralazine is independent of the endothelium and is not related to guanylate cyclase activation. This suggests that while some cGMP-related effects may occur, they might not be the primary mechanism of vasodilation.

Activation of the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway

A novel mechanism of action has been proposed for Hydralazine, involving the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Hydralazine has been shown to inhibit prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions, PHDs hydroxylate HIF-1α, targeting it for degradation. By inhibiting PHDs, Hydralazine stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus, where it promotes the transcription of various genes, including those for angiogenic factors like Vascular Endothelial Growth Factor (VEGF). This action represents a distinct, non-vasodilatory signaling effect that could have implications for tissue ischemia and angiogenesis.

Prostacyclin (PGI2) Pathway Involvement

Research in resistance arteries from pregnant rats suggests that at clinically relevant concentrations (<10μM), Hydralazine's vasodilatory effect is primarily dependent on the endothelium. The effect is abolished by cyclooxygenase (COX) inhibitors and a prostacyclin (PGI2) receptor antagonist. This indicates a mechanism where Hydralazine stimulates the endothelial release of PGI2, which then acts on PGI2 receptors on adjacent VSMCs to cause hyperpolarization and relaxation. This pathway appears to be independent of NO signaling.

Quantitative Data Summary

Quantitative data for Pildralazine is scarce. The following table summarizes relevant pharmacological data for its analogs, Dihydralazine and Hydralazine, which provide an estimate of the concentration ranges at which these compounds are effective.

| Compound | Preparation | Agonist / Condition | Parameter | Value | Reference |

| Dihydralazine | Isolated Rabbit Femoral Artery | Noradrenaline | EC50 | 1.1 µM | |

| Noradrenaline | Emax | 95% | |||

| 20 mM K+ | EC50 | 2.0 µM | |||

| 20 mM K+ | Emax | 81% | |||

| 124 mM K+ | EC50 | 30.1 µM | |||

| 124 mM K+ | Emax | 54% | |||

| Hydralazine | Isolated Porcine Coronary Artery | 20 mM K+ | pD2 | 5.38 ± 0.06 | |

| 20 mM K+ | Emax | 85.9 ± 3.6% | |||

| Isolated Mesenteric Resistance Artery (Pregnant Rat) | Phenylephrine | EC50 | 3.6 ± 0.3 µM | ||

| Phenylephrine | Efficacy | 75 ± 6.2% |

Experimental Protocols

The elucidation of the signaling pathways described above involves a variety of sophisticated experimental techniques.

Isolated Artery Vasoreactivity Studies

This is a foundational method to assess the direct effect of compounds on blood vessels.

-

Tissue Preparation: Segments of arteries (e.g., rabbit femoral artery, rat tail artery, porcine coronary artery) are isolated and mounted in an organ bath or on a wire myograph. The bath contains a physiological salt solution (e.g., Krebs solution) bubbled with 95% O2 / 5% CO2 at 37°C.

-

Contraction & Relaxation: Arteries are pre-constricted with an agonist such as noradrenaline, phenylephrine, or a high concentration of potassium chloride (KCl) to induce a stable contraction.

-

Data Acquisition: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., Pildralazine, Hydralazine). The resulting relaxation is measured isometrically and expressed as a percentage of the pre-contraction tension.

-

Pathway Investigation: To probe specific pathways, experiments are repeated in the presence of selective inhibitors (e.g., L-NAME for NO synthase, glibenclamide for KATP channels, iberiotoxin for BKCa channels, or after mechanical removal of the endothelium).

Intracellular Calcium Measurement

To confirm the inhibition of Ca2+ release, intracellular calcium levels are directly measured in isolated vascular smooth muscle cells.

-

Cell Preparation: VSMCs are enzymatically dissociated from arterial tissue.

-

Calcium Imaging: Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM). The ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular free Ca2+ concentration.

-

Stimulation: Ca2+ release from the SR is triggered by agonists like phenylephrine (which generates IP3) or caffeine (which acts on ryanodine receptors). The effect of pre-incubating the cells with Pildralazine on the agonist-induced Ca2+ transient is then measured.

Electrophysiology (Patch-Clamp)

This technique is used to investigate direct effects on ion channels.

-

Cell Preparation: Isolated VSMCs are used.

-

Recording: The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the membrane potential and measurement of the ionic currents flowing through the channels.

-

Protocol: Cells are held at a specific membrane potential, and voltage steps are applied to activate K+ channels. The resulting currents are recorded before and after the application of the test compound to determine if it modulates channel activity.

Western Blotting for HIF-1α Stabilization

This biochemical assay is used to detect the accumulation of specific proteins.

-

Cell Culture: Endothelial or smooth muscle cells are cultured and treated with various concentrations of Hydralazine for different time periods.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Electrophoresis & Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is incubated with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured to visualize the HIF-1α protein bands, allowing for its quantification.

Conclusion

The mechanism of action for Pildralazine, inferred from extensive research on its analogs Hydralazine and Dihydralazine, is multifaceted. The primary vasodilatory effect appears to stem from the inhibition of IP3-mediated calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells. Concurrently, its activity is modulated by the local environment, particularly by endogenous purines like ATP and adenosine, indicating an interaction with the purinergic signaling system. While roles for potassium channels and the NO-cGMP pathway have been proposed, the evidence remains conflicting and suggests these may be secondary or species-specific mechanisms. Furthermore, the discovery of its ability to stabilize HIF-1α opens up novel, non-vasodilatory therapeutic possibilities. For drug development professionals, understanding this complex pharmacology is crucial for identifying new therapeutic targets and for the rational design of combination therapies.

References

Pildralazine: A Technical Overview of its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pildralazine, also known as propyldazine and designated ISF-2123, is a vasodilator of the 3-hydrazinopyridazine class developed as an antihypertensive agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and early-stage development of Pildralazine. Due to the age of the primary research, this document synthesizes information from available abstracts and secondary sources, as full-text articles from the 1970s and 1980s are not readily accessible. The guide covers the chemical synthesis, pharmacological properties, and preclinical and early clinical findings, presenting available quantitative data in a structured format. A putative signaling pathway is proposed based on the established mechanism of related hydrazine derivatives.

Introduction

Pildralazine emerged from research into novel antihypertensive agents in the 1970s. As a derivative of 3-hydrazinopyridazine, it belongs to a class of compounds known for their vasodilatory effects. The primary developmental work was conducted by researchers at I.S.F. in Italy, with the seminal research published by Pifferi and colleagues in 1975. This guide aims to consolidate the fragmented information available on Pildralazine's development for a modern scientific audience.

Chemical Synthesis

The synthesis of Pildralazine was first described by Pifferi et al. in 1975. The process involves a two-step reaction starting from 3,6-Dichloropyridazine.

Experimental Protocol: Synthesis of Pildralazine

Step 1: Synthesis of 3-Chloro-6-[(2-hydroxypropyl)methylamino]pyridazine

-

Reactants: 3,6-Dichloropyridazine and 1-(Methylamino)-2-propanol.

-

Procedure: The reaction between 3,6-Dichloropyridazine and 1-(Methylamino)-2-propanol yields the intermediate compound, 3-Chloro-6-[(2-hydroxypropyl)methylamino]pyridazine. Specific reaction conditions such as solvent, temperature, and reaction time are detailed in the original 1975 publication by Pifferi et al. and the associated patent (US Patent 3,769,278).

Step 2: Synthesis of Pildralazine

-

Reactants: 3-Chloro-6-[(2-hydroxypropyl)methylamino]pyridazine and Hydrazine.

-

Procedure: The intermediate from Step 1 is reacted with hydrazine to replace the remaining chlorine atom with a hydrazinyl group, yielding Pildralazine. The reaction conditions are specified in the aforementioned primary literature.

Pharmacological Profile

Pildralazine is characterized as a peripheral vasodilator with antihypertensive activity. Its mechanism of action, while not explicitly detailed in available literature, is presumed to be similar to that of Hydralazine, a structurally related compound.

Putative Mechanism of Action and Signaling Pathway

Hydralazine, a related hydrazine derivative, exerts its vasodilatory effect by interfering with calcium metabolism in vascular smooth muscle cells. It is thought to inhibit the release of calcium from the sarcoplasmic reticulum, leading to muscle relaxation and vasodilation. A proposed signaling pathway for Pildralazine, based on this understanding, is presented below.

Preclinical and Clinical Data

The available data on Pildralazine's efficacy and safety comes from preclinical studies in animal models and early-phase clinical evaluations.

Quantitative Data Summary

The following tables summarize the quantitative data that could be extracted from the available literature.

Table 1: Acute Toxicity of Pildralazine

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mice | Intraperitoneal (i.p.) | 357 | Dorigotti et al., 1976 |

| Rats | Intraperitoneal (i.p.) | 355 | Dorigotti et al., 1976 |

| Mice | Oral | 1170 | Dorigotti et al., 1976 |

| Rats | Oral | 1230 | Dorigotti et al., 1976 |

Table 2: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

| Treatment (13 weeks) | Dose (p.o.) | Effect on Systolic Blood Pressure | Reference |

| Pildralazine | 1 mg/kg | Significantly inhibited the onset of severe hypertension | Dorigotti et al., 1984 |

| Pildralazine + Propranolol | 1 mg/kg + 10 mg/kg | Completely prevented blood pressure increase | Dorigotti et al., 1984 |

| Pildralazine + Dihydrochlorothiazide | 1 mg/kg + 5 mg/kg | Completely prevented blood pressure increase | Dorigotti et al., 1984 |

Experimental Protocols

Detailed experimental protocols for the following studies are not available in the accessible literature. The summaries are based on the abstracts of the respective publications.

-

Toxicity Studies (Dorigotti et al., 1976): The acute toxicity (LD50) of Pildralazine was determined in mice and rats via both intraperitoneal and oral routes of administration. The specific methodologies for dose administration, observation periods, and determination of LD50 values are contained within the full publication.

-

Antihypertensive Studies in SHR (Dorigotti et al., 1984): The efficacy of long-term treatment with Pildralazine, alone and in combination with propranolol or dihydrochlorothiazide, was evaluated in saline-drinking spontaneously hypertensive rats. The study measured the prevention of blood pressure increase and the incidence of cerebrovascular lesions over a 13-week period. The detailed protocol would include animal housing conditions, method of blood pressure measurement, and histological examination procedures.

-

Clinical Evaluation in Essential Hypertension (Terzoli et al., 1977): An early clinical evaluation of Pildralazine was conducted in patients with essential hypertension. The study, published in Bollettino della Società Italiana di Cardiologia, would contain details on patient selection criteria, dosing regimens, and methods for assessing antihypertensive efficacy and adverse effects.

-

Pharmacokinetics and Tissue Binding (Noack et al., 1987): A study on the pharmacokinetics and tissue binding of Pildralazine was published in Arzneimittel-Forschung. This research would provide data on the absorption, distribution, metabolism, and excretion of the drug. The experimental protocol would describe the analytical methods used for drug quantification in biological samples.

Discussion and Conclusion

Pildralazine was a promising antihypertensive agent developed in the 1970s, demonstrating significant efficacy in preclinical models, particularly in combination with other antihypertensive drugs. The available data suggests a favorable acute toxicity profile. However, the limited accessibility of the primary research from this era prevents a complete and detailed analysis of its development. Further investigation into the clinical development and ultimate regulatory status of Pildralazine would require access to more comprehensive historical archives of pharmaceutical research and development. This guide provides a foundational summary for researchers interested in the history of antihypertensive drug discovery and the development of 3-hydrazinopyridazine derivatives.

Pildralazine: A Technical Guide to Solubility in DMSO and Aqueous Buffers for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of pildralazine, a peripheral vasodilator with hypotensive activity, in dimethyl sulfoxide (DMSO) and various aqueous buffer systems. Understanding the solubility of pildralazine is a critical parameter in early-stage drug discovery and development, influencing formulation strategies, and the reliability of in-vitro and in-vivo studies. Due to the limited publicly available quantitative solubility data for pildralazine, this guide also includes data for the closely related compounds, hydralazine and dihydralazine, to provide a broader context for researchers.

Introduction to Pildralazine and the Importance of Solubility

Pildralazine, chemically known as 6-[(2-Hydroxypropyl)methylamino]-3(2H)-pyridazinone hydrazone, is a derivative of hydralazine and functions as a peripheral vasodilator. Its therapeutic potential is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of its bioavailability and efficacy.

In drug discovery, compounds are often first dissolved in DMSO to create high-concentration stock solutions, which are subsequently diluted into aqueous buffers for various biological assays. Poor solubility in either DMSO or the final aqueous medium can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. Therefore, a thorough understanding of a compound's solubility profile is essential for robust assay development and meaningful structure-activity relationship (SAR) studies.

Solubility of Pildralazine and Related Compounds

Table 1: Quantitative Solubility Data for Hydralazine and Dihydralazine

| Compound | Solvent | Solubility | Notes |

| Dihydralazine Sulphate | DMSO | 6 mg/mL | Fresh, non-moisture-absorbing DMSO is recommended as absorbed water can reduce solubility. |

| Hydralazine HCl | DMSO | Insoluble | This highlights the significant impact of the specific salt and parent molecule structure on solubility in DMSO. |

| Hydralazine | Water | < 1 mg/mL | The free base form of hydralazine exhibits low aqueous solubility. |

| Hydralazine HCl | Water | Soluble | The hydrochloride salt form significantly enhances the aqueous solubility of hydralazine. A 0.20g amount of Hydralazine HCl dissolves in 10ml of water, indicating a solubility of at least 20 mg/mL. |

| Pildralazine Dihydrochloride | Ethanol | Crystals form from ethanol | This suggests that ethanol may be a suitable solvent for crystallization but does not provide a quantitative solubility value. |

Disclaimer: The data presented above is for compounds structurally related to pildralazine and should be used for illustrative purposes only. Experimental determination of pildralazine's solubility is highly recommended.

Experimental Protocols for Solubility Determination

To accurately assess the solubility of pildralazine, two common methodologies are employed in preclinical drug development: the kinetic solubility assay and the thermodynamic (shake-flask) solubility assay.

Kinetic Solubility Determination

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of pildralazine (e.g., 10 mM) in 100% DMSO.

-

Plate Preparation: Using a multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microplate. Include wells with DMSO only as a blank.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4) to each well to achieve the final desired compound concentration and a low final DMSO concentration (typically ≤1%).

-

Incubation: Seal the plate and incubate on a microplate shaker at room temperature for a defined period (e.g., 1.5 - 2 hours).

-

Analysis: After incubation, the concentration of the dissolved compound is determined. This is often done by filtering the solution to remove any precipitate and then measuring the absorbance of the filtrate using a UV-Vis plate reader at the compound's λmax. A standard curve is used for quantification.

Thermodynamic (Shake-Flask) Solubility Determination

Considered the "gold standard," this method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.

Protocol:

-

Sample Preparation: Add an excess amount of solid pildralazine to a vial containing a known volume of the desired solvent (DMSO or aqueous buffer).

-

Equilibration: Tightly cap the vials and agitate them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a fine (e.g., 0.22 µm) filter.

-

Analysis: The concentration of pildralazine in the clear filtrate is then determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve is prepared in the same solvent for accurate quantification.

Mechanism of Action of Hydralazine Derivatives

Pildralazine is a member of the hydralazine family of vasodilators. While the precise mechanism of action is not fully elucidated, several pathways are believed to contribute to their antihypertensive effects. The primary effect is the direct relaxation of arteriolar smooth muscle.

Key Signaling Pathways:

-

Interference with Calcium Metabolism: Hydralazine is thought to interfere with calcium ion (Ca²⁺) transport in vascular smooth muscle cells. This may occur through the inhibition of Ca²⁺ release from the sarcoplasmic reticulum and/or by preventing Ca²⁺ influx from the extracellular space. Reduced intracellular Ca²⁺ levels lead to a decrease in the activity of myosin light-chain kinase, resulting in muscle relaxation and vasodilation.

-

Modulation of cGMP Levels: Some evidence suggests that hydralazine may increase the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, which is a key signaling molecule that promotes relaxation.

-

Induction of Hypoxia-Inducible Factor-1alpha (HIF-1α): A novel mechanism proposed for hydralazine involves the inhibition of prolyl hydroxylase enzymes. This leads to the stabilization and accumulation of HIF-1α, a transcription factor that upregulates the expression of various genes, including those involved in angiogenesis and vasodilation, such as vascular endothelial growth factor (VEGF).

Conclusion

This technical guide has outlined the critical importance of determining the solubility of pildralazine in both DMSO and aqueous buffers for successful drug development. While direct quantitative data for pildralazine is sparse, the provided information on related compounds and detailed experimental protocols offers a solid foundation for researchers. The kinetic and thermodynamic solubility assays are essential tools for generating reliable data to guide formulation and assay development. Furthermore, understanding the potential mechanisms of action, including interference with calcium signaling and induction of HIF-1α, provides a broader biological context for the activity of this class of compounds. Accurate and early assessment of solubility is a key step in mitigating risks and ensuring the smooth progression of pildralazine or any drug candidate through the development pipeline.

Pildralazine Stability Under Experimental Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of pildralazine and structurally related hydrazine derivatives under various experimental conditions. The information presented herein is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage and handling procedures. This document summarizes key findings from forced degradation studies, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Concepts in Pildralazine Stability

Pildralazine, a hydrazine derivative, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. Understanding the kinetics and products of this degradation is essential for ensuring the safety and efficacy of pharmaceutical preparations. Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.

Quantitative Stability Data

The stability of pildralazine and the closely related compound dihydralazine has been assessed under various stress conditions. The following tables summarize the quantitative data from these studies.

Table 1: Stability of Dihydralazine in Liquid State under Different pH Conditions

| Stress Condition | Duration | Degradation (%) | Reference |

| 1 M HCl | 300 min | 1.61 | [1] |

| Buffer pH 4 | 300 min | 5.50 | [1] |

| Buffer pH 7 | 300 min | 38.54 | [1] |

| Buffer pH 10 | 300 min | 74.98 | [1] |

| 1 M NaOH | 300 min | 100 | [1] |

Table 2: Stability of Dihydralazine in Solid State

| Stress Condition | Duration | Degradation (%) | Reference |

| High Temperature (70°C) and Humidity (80% RH) | 2 months | 22.01 |

Table 3: Stability of Hydralazine Hydrochloride in Aqueous Solutions

| Vehicle | Storage Condition | Potency Loss (%) | Time | Reference |

| 0.9% Sodium Chloride Injection | 25°C | 8 | 2 days | |

| 5% Dextrose Injection | 25°C | 5 | < 1 hour | |

| 5% Dextrose Injection | 25°C | > 40 | 1 day | |

| Oral Syrup | 25°C | 10 | 5.13 days (shelf life) | |

| 0.1% Oral Solution (flavored) | 40°C | Considerable | - | |

| 1% Oral Solution (flavored) | 40°C | Considerable | - | |

| 0.1% & 1% Oral Solutions | 5°C | < 7 | 29 days |

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. The following sections describe the experimental protocols for key stability-indicating assays.

Forced Degradation in the Liquid State (Hydrolysis)

This protocol is adapted from studies on dihydralazine, a close structural analog of pildralazine.

-

Preparation of Solutions: Prepare solutions of the drug substance in various media, including 1 M HCl, 1 M NaOH, and buffers at pH 4, 7, and 10. A typical concentration is 1.0 mg/mL.

-

Stress Conditions: Incubate the solutions at a controlled temperature, for example, 70°C, for a specified duration (e.g., 300 minutes).

-

Sampling: At predetermined time intervals, withdraw samples and dilute them with an appropriate solvent (e.g., methanol) to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.

-

Quantification: Calculate the percentage of degradation by comparing the peak area of the drug in the stressed sample to that of an unstressed control solution.

Forced Degradation in the Solid State

This protocol outlines the procedure for assessing the stability of the drug substance in the solid form under accelerated conditions.

-

Sample Preparation: Place a known amount of the drug substance (e.g., 10 mg) in a suitable container.

-

Stress Conditions: Store the samples in a climate chamber at elevated temperature and humidity, for instance, 70°C and 80% relative humidity (RH), for an extended period (e.g., 2 months).

-

Sample Processing: After the stress period, dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1.0 mg/mL).

-

Analysis: Dilute the solution as necessary and analyze using a validated HPLC-UV method.

-

Degradation Calculation: Determine the percentage of degradation by comparing the concentration of the drug in the stressed sample to the initial concentration.

Photostability Testing

This protocol is based on general guidelines for photostability testing of drug substances.

-

Sample Exposure: Expose the drug substance, in a chemically inert and transparent container, to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control Samples: Protect a set of control samples from light to serve as a baseline.

-

Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating analytical method.

-

Evaluation: Compare the results to assess the extent of photodegradation.

Visualizations

The following diagrams illustrate the proposed signaling pathway of hydralazine, a representative of the class of drugs to which pildralazine belongs, and a typical experimental workflow for forced degradation studies.

Caption: Proposed signaling pathway for hydralazine.

Caption: Experimental workflow for forced degradation studies.

Discussion and Conclusion

The stability of pildralazine is a critical attribute that influences its quality, safety, and efficacy. The data presented in this guide indicate that pildralazine and related compounds are sensitive to pH, temperature, humidity, and light. Specifically, degradation is more pronounced in alkaline conditions and at elevated temperatures. The presence of certain excipients, such as dextrose, can also adversely affect stability.

The provided experimental protocols offer a framework for conducting robust stability studies. A thorough understanding of the degradation pathways and the development of validated stability-indicating methods are paramount for the successful formulation of pildralazine-containing products. The signaling pathway and experimental workflow diagrams serve as visual aids to comprehend the drug's mechanism and the process of stability assessment.

It is recommended that further studies be conducted specifically on pildralazine to confirm these findings and to investigate the impact of other potential formulation components on its stability. The information in this guide should serve as a valuable resource for researchers and professionals involved in the development and quality control of pildralazine-based pharmaceuticals.

References

Spectroscopic and Mechanistic Insights into Pildralazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization and mechanistic pathways associated with Pildralazine. Due to the limited availability of public domain spectroscopic data for Pildralazine, this document outlines standardized protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis applicable to small molecules of this class. Furthermore, it presents the signaling pathway of the structurally and functionally related vasodilator, Hydralazine, as a representative model for understanding Pildralazine's mechanism of action.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a pivotal technique for elucidating the molecular structure of organic compounds. For Pildralazine, ¹H and ¹³C NMR would provide critical information about its proton and carbon framework, respectively.

Table 1: Predicted ¹H NMR Data for Pildralazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |

| Data Not Available | e.g., s, d, t, q, m | e.g., 1H, 2H, 3H | e.g., 7.5 | Specific proton environment |

| ... | ... | ... | ... | ... |

Table 2: Predicted ¹³C NMR Data for Pildralazine

| Chemical Shift (δ) ppm | Proposed Assignment |

| Data Not Available | Specific carbon environment |

| ... | ... |

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: Predicted Mass Spectrometry Data for Pildralazine

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| Data Not Available (Expected [M+H]⁺) | e.g., 100 | Protonated molecular ion |

| Data Not Available | ... | Fragment ion structures |

| ... | ... | ... |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of NMR and MS data for a small molecule such as Pildralazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of a small molecule like Pildralazine is as follows:

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.[2]

-

Vortex the mixture to ensure complete dissolution.[2]

-

If necessary, filter the solution to remove any particulate matter.[1]

-

Transfer the solution into a 5 mm NMR tube.[3]

-

-

Instrument Setup and Data Acquisition :

-

The NMR spectrometer is typically a 400 MHz or higher field instrument.

-

The sample is locked and shimmed to ensure magnetic field homogeneity.

-

For ¹H NMR, standard parameters may include a 30-90° pulse angle and an acquisition time of 1-2 seconds.

-

For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay appropriate for the molecule should be chosen to ensure accurate integration, particularly for quantitative analysis.

-

-

Data Processing :

-

The raw Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

-

Phase and baseline corrections are applied.

-

The spectrum is referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

-

Peaks are integrated to determine the relative ratios of protons.

-

Mass Spectrometry (MS)

A general procedure for the analysis of a pharmaceutical compound like Pildralazine using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below:

-

Sample Preparation :

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).

-

Perform serial dilutions to achieve a concentration appropriate for the instrument's sensitivity, typically in the ng/mL to µg/mL range.

-

Consider the use of an internal standard for quantitative analysis to correct for variations in sample preparation and instrument response.

-

-

Liquid Chromatography (LC) Separation :

-

An Ultra-High-Performance Liquid Chromatography (UHPLC) system is commonly used for efficient separation prior to mass analysis.

-

A suitable column (e.g., C18) and mobile phase gradient are selected to achieve good chromatographic resolution of the analyte from any impurities.

-

-

Mass Spectrometry (MS) Analysis :

-

Electrospray Ionization (ESI) is a common ionization technique for polar molecules like Pildralazine.

-

The mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is calibrated to ensure high mass accuracy.

-

Data is acquired in both full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to generate fragmentation patterns for structural elucidation.

-

-

Data Analysis :

-

The molecular ion peak is identified in the full scan spectrum to confirm the molecular weight.

-

The fragmentation pattern from the MS/MS spectrum is analyzed to propose structures for the fragment ions, providing confirmation of the compound's structure.

-

Visualizing Methodologies and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound.

Signaling Pathway

Pildralazine is a peripheral vasodilator, and its mechanism of action is understood to be similar to that of Hydralazine. The following diagram illustrates the proposed signaling pathway for Hydralazine-induced vasodilation. It is important to note that while Pildralazine is expected to have a similar mechanism, this pathway is based on data for Hydralazine.

The primary mechanism of action for hydralazine-like vasodilators is the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells. This leads to a decrease in intracellular calcium concentration, resulting in muscle relaxation and vasodilation. A secondary mechanism involves the inhibition of prolyl hydroxylase, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent angiogenesis.

References

Pildralazine's Interaction with Ion Channels: A Technical Guide

Disclaimer: The available scientific literature provides limited direct information on the specific interactions of pildralazine with ion channels. The following guide is based on extensive research into the mechanisms of its parent compound, hydralazine. It is presumed that pildralazine shares a similar pharmacological profile.

This technical guide offers an in-depth exploration of the proposed mechanisms by which pildralazine and its analog hydralazine interact with ion channels to induce vasodilation. It is intended for researchers, scientists, and professionals in drug development.

Overview of Pildralazine's Mechanism of Action

Pildralazine is a direct-acting vasodilator. Its primary therapeutic effect, the relaxation of arteriolar smooth muscle, is not yet fully elucidated but is thought to involve multiple mechanisms targeting ion channels and intracellular calcium signaling.[1] The prevailing evidence points towards two main pathways: the activation of potassium channels and the inhibition of calcium release from intracellular stores.[1][2]

Interaction with Potassium Channels

A significant body of evidence suggests that a key mechanism of hydralazine-induced vasodilation involves the opening of high-conductance calcium-activated potassium channels (BKCa).[3] Activation of these channels in vascular smooth muscle cells leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, ultimately reducing calcium influx and promoting relaxation.

Quantitative Data on Potassium Channel Interaction

The following table summarizes the quantitative data from studies on hydralazine's interaction with potassium channels.

| Parameter | Value | Experimental Model | Comments | Source |

| pD2 | 5.38 ± 0.06 | Isolated porcine coronary arteries | - | [3] |

| Emax | 85.9 ± 3.6% | Isolated porcine coronary arteries | - | |

| EC50 | 1.1 µM | Noradrenaline-contracted rabbit femoral arteries | - | |

| Emax | 95% | Noradrenaline-contracted rabbit femoral arteries | - | |

| EC50 | 2.0 µM | 20 mM K+-induced contractions in rabbit femoral arteries | Preferential relaxation compared to 124 mM K+-induced contractions. | |

| Emax | 81% | 20 mM K+-induced contractions in rabbit femoral arteries | - | |

| EC50 | 30.1 µM | 124 mM K+-induced contractions in rabbit femoral arteries | - | |

| Emax | 54% | 124 mM K+-induced contractions in rabbit femoral arteries | - | |

| Coronary Flow Increase | 28.8 ± 2.7% | Isolated perfused rat hearts (1 µM hydralazine) | This response was suppressed by 82% with the BKCa blocker iberiotoxin. | |

| Hypotensive Response Reduction | 41% | Conscious, chronically catheterized rats | During infusion of iberiotoxin. |

Experimental Protocols

-

Tissue Preparation: Porcine coronary arteries or rabbit femoral arteries are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 and 5% CO2 at 37°C.

-

Contraction Induction: Arterial rings are pre-contracted with an agonist such as phenylephrine or a high concentration of potassium chloride (e.g., 20 mM or 80 mM KCl).

-

Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of hydralazine to the organ bath.

-

Data Analysis: The relaxation response is measured as a percentage of the pre-contraction tension. pD2 (-log EC50) and Emax values are calculated.

-

Antagonist Studies: To confirm the involvement of specific channels, experiments are repeated in the presence of selective ion channel blockers (e.g., iberiotoxin for BKCa channels, glibenclamide for ATP-sensitive K+ channels).

Interaction with Calcium Signaling

While direct antagonism of L-type calcium channels is not considered a primary mechanism of action for hydralazine, it significantly modulates intracellular calcium concentrations. The main proposed mechanism is the inhibition of inositol 1,4,5-trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum (SR). By preventing this release, hydralazine reduces the cytosolic calcium available for the contractile machinery.

Quantitative Data on Calcium Signaling Interaction

| Parameter | Value | Experimental Model | Comments | Source |

| EC50 | 16 ± 2 µM | Phenylephrine-induced contraction in rabbit pulmonary artery | - | |

| EC50 | 20 ± 1 µM | Phenylephrine-induced contraction in rabbit aorta | - | |

| Maximum Relaxation | ~90% | Phenylephrine-induced tone in rabbit pulmonary artery and aorta | Achieved at hydralazine concentrations above 100 µM. |

Experimental Protocols

-

Cell Isolation: Smooth muscle cells are enzymatically dissociated from tissues like the rabbit aorta.

-

Whole-Cell Patch Clamp: Cells are voltage-clamped, and whole-cell potassium currents are recorded. A pipette solution containing KCl, MgCl2, EGTA, and Na2ATP is used, and cells are superfused with a physiological salt solution.

-

Voltage Protocol: Currents are activated by applying voltage steps from a holding potential (e.g., -80 mV) to a range of depolarizing potentials (e.g., -70 to +50 mV).

-

Drug Application: Recordings are made before and after the application of hydralazine to determine its effect on K+ currents and resting membrane potential.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for studying pildralazine's (hydralazine's) effects.

Caption: Proposed signaling pathway for pildralazine-induced vasodilation.

Caption: Experimental workflow for vasoreactivity studies.

References

- 1. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Aortic Ring Vasodilation Assay with Pildralazine: Application Notes for Researchers

For Immediate Release

Introduction

Pildralazine, a hydrazine derivative, is a potent vasodilator with potential applications in the management of hypertension and other cardiovascular disorders. Understanding its mechanism of action and dose-dependent effects on vascular tissue is crucial for its development as a therapeutic agent. The aortic ring vasodilation assay is a fundamental ex vivo technique used to characterize the pharmacological properties of vasoactive compounds. This document provides a detailed protocol for performing an aortic ring vasodilation assay to assess the effects of Pildralazine, intended for researchers, scientists, and drug development professionals.

Putative Signaling Pathways of Pildralazine-Induced Vasodilation

The precise mechanism of Pildralazine-induced vasodilation is not fully elucidated, but it is hypothesized to share pathways with the structurally similar compound, Hydralazine. The primary proposed mechanisms involve direct action on vascular smooth muscle cells (VSMCs) and potential modulation by the endothelium.

One of the main proposed mechanisms is the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in VSMCs.[1][2] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation. Additionally, some evidence suggests that Hydralazine's vasodilatory effects may involve the opening of potassium channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels.[3] There is also evidence for an endothelium-dependent component to Hydralazine's action, potentially involving the release of prostacyclin.[4]

Caption: Putative signaling pathways of Pildralazine-induced vasodilation.

Experimental Protocol: Aortic Ring Vasodilation Assay

This protocol outlines the steps for isolating, mounting, and conducting a vasodilation assay using aortic rings to evaluate the effects of Pildralazine.

Materials and Reagents

-

Animals: Male Wistar rats (250-300 g)

-

Solutions:

-

Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.

-

Phenylephrine (PE) stock solution (10 mM in distilled water)

-

Acetylcholine (ACh) stock solution (10 mM in distilled water)

-

-

Pildralazine: Prepare a stock solution (e.g., 10 mM in distilled water or appropriate solvent) and perform serial dilutions to obtain the desired final concentrations.

-

Equipment:

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Dissection microscope, forceps, and scissors

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Experimental Workflow

Caption: Experimental workflow for the aortic ring vasodilation assay.

Detailed Methodology

-

Aortic Ring Preparation:

-

Humanely euthanize the rat according to institutional guidelines.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Under a dissection microscope, remove adhering fat and connective tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Mounting and Equilibration:

-

Suspend the aortic rings between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Apply a resting tension of 1.5 g and allow the rings to equilibrate for 60 minutes.

-

Replace the Krebs-Henseleit solution every 15 minutes during the equilibration period.

-

-

Viability and Endothelium Integrity Check:

-

After equilibration, induce a sustained contraction with 1 µM phenylephrine.

-

Once the contraction has stabilized, add 10 µM acetylcholine to assess endothelium integrity. A relaxation of more than 80% indicates a healthy, intact endothelium.

-

Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.

-

-

Pildralazine-Induced Vasodilation Assay:

-

Induce a stable contraction with 1 µM phenylephrine.

-

Once the contraction is stable, add Pildralazine in a cumulative manner (e.g., from 1 nM to 100 µM) to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

-

Endothelium-Independent Vasodilation (Optional):

-

To investigate the direct effect of Pildralazine on vascular smooth muscle, the endothelium can be mechanically removed by gently rubbing the intimal surface of the aortic ring with a fine wire.

-

Confirm the absence of endothelium by the lack of relaxation in response to acetylcholine.

-

Repeat the Pildralazine-induced vasodilation protocol on the endothelium-denuded rings.

-

Data Presentation

The relaxation response to Pildralazine should be expressed as a percentage of the pre-contraction induced by phenylephrine. The data can be fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of Pildralazine that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

Note: The following tables present illustrative data for the related compound, Hydralazine, due to the absence of specific published data for Pildralazine.

Table 1: Illustrative Concentration-Response Data for Hydralazine-Induced Vasodilation in Rabbit Aortic Rings

| Hydralazine Concentration (µM) | Mean Relaxation (%) ± SEM |

| 1 | 15.2 ± 2.1 |

| 3 | 28.5 ± 3.4 |

| 10 | 45.1 ± 4.0 |

| 30 | 68.9 ± 5.2 |

| 100 | 85.3 ± 4.8 |

| 300 | 88.1 ± 3.9 |

Data adapted from a study on rabbit aorta.[1]

Table 2: Illustrative Pharmacological Parameters for Hydralazine in Different Vascular Beds

| Vascular Bed | Agonist | EC₅₀ (µM) | Emax (%) |

| Rabbit Aorta | Phenylephrine | 20 ± 1 | ~90 |

| Rat Mesenteric Artery | Phenylephrine | 3.6 ± 0.3 | 75 ± 6.2 |

Data adapted from published studies.

Conclusion

This application note provides a comprehensive protocol for conducting an aortic ring vasodilation assay to characterize the effects of Pildralazine. By following this detailed methodology, researchers can obtain valuable data on the vasoactive properties of this compound and contribute to a better understanding of its mechanism of action. The provided diagrams and illustrative data tables serve as a guide for experimental design and data interpretation. Further studies are warranted to establish a definitive concentration-response profile for Pildralazine and to fully elucidate its signaling pathways.

References

- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 4. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Screening of Pildralazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pildralazine, an analog of the vasodilator Hydralazine, belongs to a class of drugs that directly relax arteriolar smooth muscle, making it a molecule of interest for the treatment of hypertension.[1][2][3] The precise mechanism of action for this class of compounds is not fully elucidated but is understood to involve multiple signaling pathways that ultimately lead to vasodilation.[4][5] Due to the complex pharmacology and potential for off-target effects, robust and high-throughput cell-based screening assays are essential for the identification and characterization of novel Pildralazine analogs with improved efficacy and safety profiles.

These application notes provide detailed protocols for a suite of cell-based assays designed to screen Pildralazine analogs. The proposed assays will evaluate the compounds based on their effects on key signaling pathways associated with vasodilation, including potassium channel activation, cyclic guanosine monophosphate (cGMP) production, and overall cell viability to assess cytotoxicity.

Putative Signaling Pathway of Pildralazine